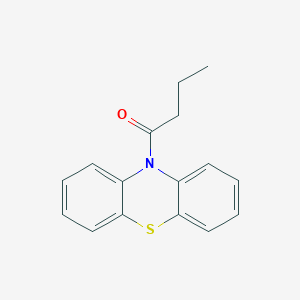
10-butyryl-10H-phenothiazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-butyryl-10H-phenothiazine is a chemical compound that belongs to the phenothiazine family. It has been widely studied for its potential applications in scientific research, particularly in the fields of neuroscience and biochemistry. In
Aplicaciones Científicas De Investigación
10-butyryl-10H-phenothiazine has been extensively studied for its potential applications in scientific research. One of its primary uses is as a fluorescent probe for the detection of reactive oxygen species (ROS) in living cells. It has also been used as a photosensitizer for photodynamic therapy, which involves the use of light to activate a drug and kill cancer cells.
Mecanismo De Acción
The mechanism of action of 10-butyryl-10H-phenothiazine is not fully understood, but it is believed to involve the generation of singlet oxygen and other reactive oxygen species. These reactive species can cause oxidative damage to cellular components, leading to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It can induce apoptosis (programmed cell death) in cancer cells, and has been shown to inhibit the growth of cancer cells in vitro. In addition, it has been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 10-butyryl-10H-phenothiazine in lab experiments is its high purity and stability. It is also relatively easy to synthesize, making it a cost-effective choice for researchers. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to interpret experimental results.
Direcciones Futuras
There are many potential future directions for research on 10-butyryl-10H-phenothiazine. One area of interest is its potential use as a therapeutic agent for cancer and other diseases. Another area of interest is its potential applications in neuroscience, particularly in the study of oxidative stress and neurodegenerative diseases. Additionally, further studies are needed to fully understand its mechanism of action and to develop more effective methods for its synthesis and purification.
Conclusion:
This compound is a promising compound with a wide range of potential applications in scientific research. Its synthesis method is relatively simple and yields a high purity product, making it an attractive choice for researchers. While its mechanism of action is not fully understood, its biochemical and physiological effects make it a promising candidate for further research in a variety of fields.
Métodos De Síntesis
The synthesis of 10-butyryl-10H-phenothiazine involves the reaction of 2-bromo-N-(butanoyl)aniline with phenothiazine in the presence of a palladium catalyst. This method yields a high purity product with a yield of 75-80%. The chemical structure of this compound is shown below.
Propiedades
IUPAC Name |
1-phenothiazin-10-ylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NOS/c1-2-7-16(18)17-12-8-3-5-10-14(12)19-15-11-6-4-9-13(15)17/h3-6,8-11H,2,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYXTYYWMRACDJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80355202 |
Source


|
| Record name | 10H-Phenothiazine, 10-(1-oxobutyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80355202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
52382-17-9 |
Source


|
| Record name | 10H-Phenothiazine, 10-(1-oxobutyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80355202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

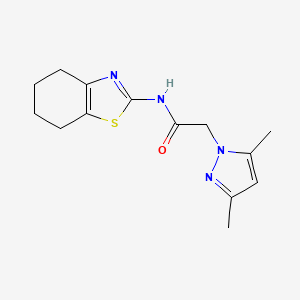
![1-[2-(4-methoxyphenoxy)ethyl]-1H-indole-3-carbonitrile](/img/structure/B5850701.png)
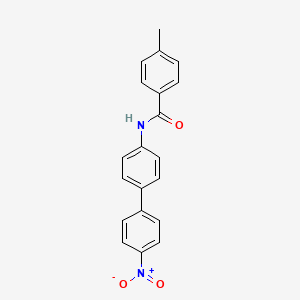
![2-cyano-3-[2-(trifluoromethyl)phenyl]-2-propenethioamide](/img/structure/B5850720.png)
![1-[(3,5-dimethylphenoxy)acetyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5850722.png)
![N-[4-(4-chlorophenoxy)phenyl]-3-methylbutanamide](/img/structure/B5850729.png)
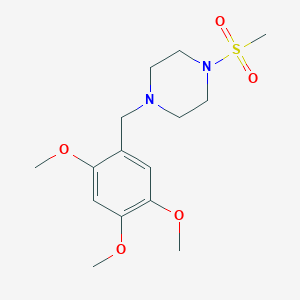
![N,N-dimethyl-2-[(phenylsulfonyl)amino]benzamide](/img/structure/B5850746.png)
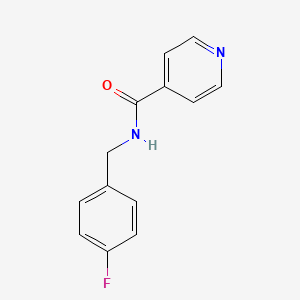

![2-{allyl[(2-phenylvinyl)sulfonyl]amino}benzoic acid](/img/structure/B5850758.png)

![N-{3-[2,3,5,6-tetrafluoro-4-(1-propen-1-yl)phenoxy]phenyl}acetamide](/img/structure/B5850778.png)
![4-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylamino)benzamide](/img/structure/B5850783.png)